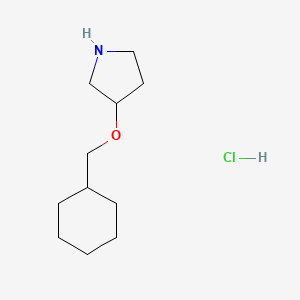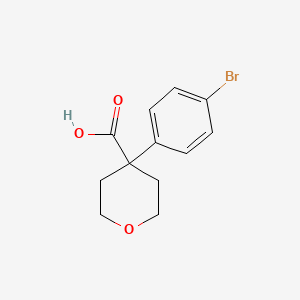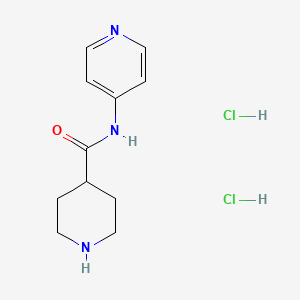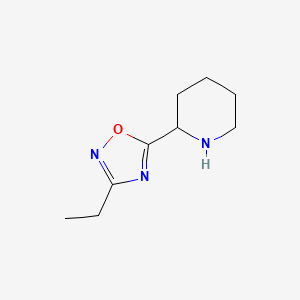
3-(Cyclohexylmethoxy)pyrrolidine hydrochloride
Übersicht
Beschreibung
3-(Cyclohexylmethoxy)pyrrolidine hydrochloride is a biochemical compound with the molecular formula C11H21NO•HCl and a molecular weight of 219.75 . It is intended for research use only .
Molecular Structure Analysis
The molecular structure of 3-(Cyclohexylmethoxy)pyrrolidine hydrochloride consists of a pyrrolidine ring attached to a cyclohexylmethoxy group . The compound’s average mass is 219.751 Da, and its mono-isotopic mass is 219.138992 Da .Physical And Chemical Properties Analysis
3-(Cyclohexylmethoxy)pyrrolidine hydrochloride has a molecular weight of 219.75 g/mol . Additional physical and chemical properties are not specified in the available literature.Wissenschaftliche Forschungsanwendungen
Analytical Characterization in Toxicology
- Pyrrolidine derivatives, similar to "3-(Cyclohexylmethoxy)pyrrolidine hydrochloride", have been identified and analyzed in complex toxicological cases, indicating their relevance in forensic science and analytical toxicology. Techniques like nuclear magnetic resonance (NMR) spectroscopy, alongside other analytical methods, have been employed to solve fatal cases involving new psychoactive substances (NPS), highlighting the importance of advanced analytical techniques in identifying and characterizing such compounds (Ameline et al., 2019).
Environmental Exposure and Public Health
- Studies on environmental exposure to chemicals related to pyrrolidine derivatives provide insights into the potential health risks and the importance of monitoring such compounds. Research has been conducted on the exposure of children to organophosphorus and pyrethroid pesticides, indicating the significance of understanding the environmental presence and human exposure levels of similar compounds for public health and policy-making (Babina et al., 2012).
Pharmacokinetics and Drug Development
- Pyrrolidine structures are commonly found in pharmacological agents. Studies on the pharmacokinetics and metabolism of related compounds offer valuable information for drug development and therapeutic applications. For example, research on N-(2-hydroxyethyl)-pyrrolidine (HEP, Epolamine) explores its role in improving the solubility of pharmaceuticals in water, indicating the relevance of such compounds in enhancing drug formulation (Giachetti et al., 1996).
Novel Psychoactive Substances (NPS) and Clinical Toxicology
- Pyrrolidine derivatives have been studied in the context of NPS, with implications for clinical toxicology and emergency medicine. Research on intoxication cases involving NPS and the analytical challenges posed by these substances demonstrate the importance of robust analytical methods and an understanding of the pharmacology and toxicology of pyrrolidine derivatives (Theofel et al., 2018).
Eigenschaften
IUPAC Name |
3-(cyclohexylmethoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11;/h10-12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSDWCXUCUBBKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylmethoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






amine](/img/structure/B1521011.png)


![4-[(2,2,2-Trifluoroethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B1521017.png)


![Ethyl 5-(chlorosulfonyl)-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1521020.png)
amine](/img/structure/B1521021.png)


